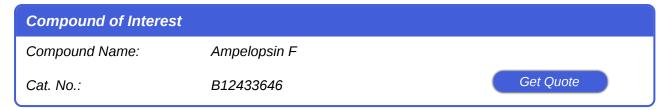


Ampelopsin F: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as dihydromyricetin, is a flavonoid compound found in several plant species, notably in Ampelopsis grossedentata. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of **Ampelopsin F**, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Mechanism of Action

Ampelopsin F exerts its anti-inflammatory effects through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms identified include the inhibition of the NF- κ B, PI3K/Akt, and JAK2/STAT3 signaling pathways, and in some contexts, the MAPK pathway. By targeting these pathways, **Ampelopsin F** effectively suppresses the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).



Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of **Ampelopsin F**.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Ampelopsin F

Cell Line	Inflammator y Stimulus	Mediator	Ampelopsin F Concentrati on	% Inhibition / IC50	Reference
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	Nitric Oxide (NO)	50 μg/mL	Significant dose- dependent reduction	[1]
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	TNF-α	Dose- dependent	Significant reduction	[1]
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	IL-1β	Dose- dependent	Significant reduction	[1]
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	IL-6	Dose- dependent	Significant reduction	[1]
BV2 Microglia	Lipopolysacc haride (LPS)	Nitric Oxide (NO)	Non-cytotoxic concentration s	Decreased production	[2]
BV2 Microglia	Lipopolysacc haride (LPS)	Prostaglandin E2 (PGE2)	Non-cytotoxic concentration s	Decreased production	[2]

Table 2: In Vitro Inhibition of Pro-Inflammatory Enzymes and Proteins by Ampelopsin F

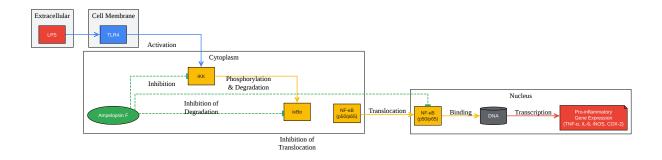


Cell Line	Inflammator y Stimulus	Target Enzyme/Pro tein	Ampelopsin F Concentrati on	Effect	Reference
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	iNOS	Dose- dependent	Suppressed expression	[1]
BV2 Microglia	Lipopolysacc haride (LPS)	iNOS	Non-cytotoxic concentration s	Suppressed mRNA and protein expression	[2]
BV2 Microglia	Lipopolysacc haride (LPS)	COX-2	Non-cytotoxic concentration s	Suppressed mRNA and protein expression	[2]
BV2 Microglia	Lipopolysacc haride (LPS)	Phosphorylat ed JAK2	Marked reduction	[2]	
BV2 Microglia	Lipopolysacc haride (LPS)	Phosphorylat ed STAT3	Marked reduction	[2]	
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	Phosphorylat ed ΙκΒα	Dose- dependent	Inhibition	[3]
RAW 264.7 Macrophages	Lipopolysacc haride (LPS)	Phosphorylat ed p65	Dose- dependent	Inhibition of nuclear translocation	[3]

Signaling Pathways Modulated by Ampelopsin F

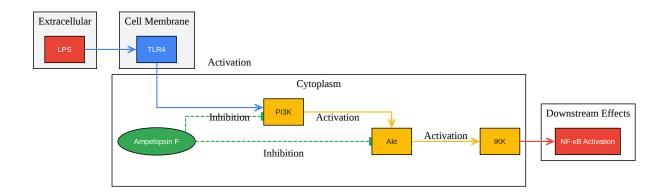
Ampelopsin F's anti-inflammatory activity is underpinned by its ability to interfere with critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by **Ampelopsin F**.





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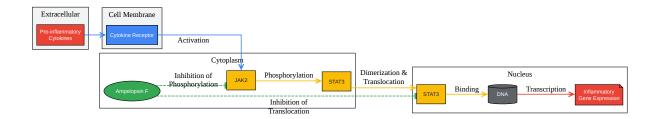
Figure 1: Ampelopsin F inhibits the NF-kB signaling pathway.





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Figure 2: Ampelopsin F inhibits the PI3K/Akt signaling pathway.



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Figure 3: Ampelopsin F inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of **Ampelopsin F**'s anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity Assay

- 1. Cell Culture and Treatment:
- Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- Seeding: Cells are seeded in 96-well, 24-well, or 6-well plates depending on the subsequent assay.



- Treatment: Cells are pre-treated with various concentrations of Ampelopsin F for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for a specified duration (typically 18-24 hours).
- 2. Nitric Oxide (NO) Production Assay (Griess Assay):
- Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
- Procedure:
 - Collect the cell culture supernatant after treatment.
 - Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Incubate the mixture at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Quantify the nitrite concentration using a sodium nitrite standard curve.
- 3. Cytokine Measurement (ELISA):
- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
- Procedure:
 - Collect the cell culture supernatant after treatment.
 - Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
 - This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

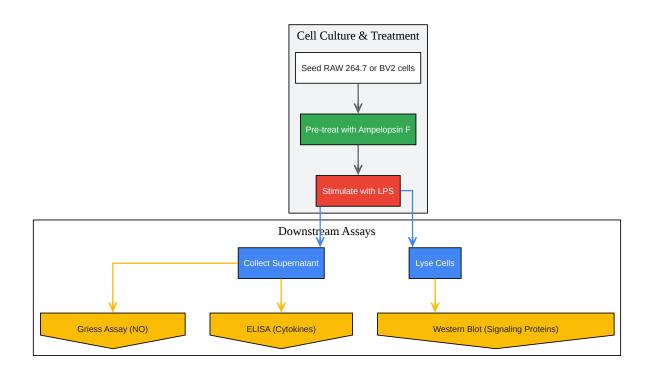
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- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
- 4. Western Blot Analysis for Signaling Proteins:
- Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).
- Procedure:
 - Lyse the treated cells to extract total protein.
 - Determine the protein concentration using a BCA or Bradford assay.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies specific to the target proteins (both total and phosphorylated forms).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
 - \circ Quantify the band intensities using densitometry software, normalizing to a loading control like β -actin or GAPDH.





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Figure 4: General experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-Inflammatory Activity Assay

- 1. Carrageenan-Induced Paw Edema Model:
- Animal Model: Male Wistar rats or Swiss albino mice.
- Procedure:
 - Acclimatize the animals for at least one week before the experiment.
 - Administer Ampelopsin F orally or intraperitoneally at various doses.



- After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
- Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Calculate the percentage of inhibition of paw edema compared to the control group (vehicle-treated).

Conclusion

Ampelopsin F demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, PI3K/Akt, and JAK2/STAT3, highlights its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of Ampelopsin F for the treatment of inflammatory diseases. Future studies should focus on elucidating its precise molecular interactions, optimizing its bioavailability, and evaluating its efficacy and safety in clinical settings.

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